3-(Trimethylsilyl)prop-2-ynoate
Overview
Description
3-(Trimethylsilyl)prop-2-ynoate, also known as trimethylsilyl 3-(trimethylsilyl)prop-2-ynoate, is an organic silicon compound with the chemical formula C9H18O2Si2 . It is commonly used as an organic synthesis reagent .
Synthesis Analysis
3-(Trimethylsilyl)prop-2-ynoate can be synthesized by reacting 2-propynol with hydrochloric acid, trimethylchlorosilane, and tetraethylaluminum to produce trimethylsilyl propynol. This is then reacted with trimethylsilyl chloride to produce the final product . The reaction process needs to be carried out under inert gas protection .Molecular Structure Analysis
The molecular formula of 3-(Trimethylsilyl)prop-2-ynoate is C9H18O2Si2 . The molecule has a molar mass of 214.41 .Chemical Reactions Analysis
3-(Trimethylsilyl)prop-2-ynoate is a versatile reagent in organic synthesis. It can be used in silylation reactions and coupling reactions . It can also act as a protecting group for compounds containing alcohol or carboxylic acid functional groups . In a study, efficient and selective methods have been developed for the synthesis of previously unknown organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, organyl prop-2-yn-1-yl selenides, and bis[3-(trimethylsilyl) prop-2-yn-1-yl] selenide by reactions of 3-bromo-1-(trimethylsilyl)prop-1-yne with the corresponding organylselenolates and sodium selenide .Physical And Chemical Properties Analysis
3-(Trimethylsilyl)prop-2-ynoate is a colorless liquid . It has a melting point of approximately -25°C and a boiling point of 64-65°C at 1.5mm Hg . The density of the compound is 0.91g/cm³ . It has a refractive index of 1.44 (n20/D) at 25°C .Scientific Research Applications
Catalytic Reaction Applications : This compound is used in nickel-catalyzed regioselective reductive coupling processes with aldehydes, as demonstrated by Rodrigo and Guan (2017). They employed ethyl 3-(trimethylsilyl)propiolate in a reaction showing first-order dependence on aldehyde and catalyst concentrations, supporting a mechanism involving the dissociation of the ynoate from a nickelacyclopentadiene intermediate (Rodrigo & Guan, 2017).
Synthesis of β-Iodoacrylates : Deng et al. (2003) achieved the stereoselective synthesis of (Z)-α-(hydroxyalkyl)-β-iodoacrylates from methyl prop-2-ynoate, Me3SiI, and an alkanal with MgI2 as a catalyst. This synthesis involves the conversion of methyl prop-2-ynoate to an active methyl 3-iodo-1-[(trimethylsilyl)oxy]allenolate intermediate (Deng et al., 2003).
Construction of Mono- and Bicyclic Skeletons : Urabe et al. (1997) utilized tert-Butyl 2-en-7-ynoate and other related compounds in the intramolecular cyclization of bis-unsaturated esters. They achieved stereoselective introduction of a side chain and synthesized complex structures like d-Sabinene (Urabe, Suzuki, & Sato, 1997).
Synthesis of Pyridines : Bagley et al. (2005) synthesized dimethyl sulfomycinamate from methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate in a multistep Bohlmann-Rahtz heteroannulation reaction, demonstrating the utility of this compound in complex organic synthesis (Bagley, Chapaneri, Dale, Xiong, & Bower, 2005).
Synthesis of β-Hydroxyvinyl Trimethylsilanes : Princet et al. (1999) reported a convenient synthesis of (E)-β-hydroxyvinyl trimethylsilanes using 3,3-bis(trimethylsilyl)propene, derived from 1,1-bis-(trimethylsilyl)prop-2-yne. This showcases another application in organic synthesis (Princet, Anselme, & Pornet, 1999).
[11C] Precursor in Carbon-11 Chemistry : Nader and Oberdorfer (2011) characterized [11C]Lithium trimethylsilyl ynolate as a new precursor in carbon-11 chemistry, indicating its potential in radiochemistry and tracer synthesis (Nader & Oberdorfer, 2011).
Formation of Selenides : Musalov et al. (2017) developed methods for the synthesis of organyl [3-(trimethylsilyl)prop-2-yn-1-yl] selenides, showcasing its utility in the formation of novel organyl selenide compounds (Musalov, Andreev, Amosova, Larina, & Potapov, 2017).
Formation of 2-Trimethylsilyl Enones : Enda and Kuwajima (1984) demonstrated the formation of 3-metallated 2-(trimethylsilyl)enones from 1-(trimethylsilyl)prop-2-ynyl trimethylsily ethers, indicating another synthetic application (Enda & Kuwajima, 1984).
properties
IUPAC Name |
3-trimethylsilylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2Si/c1-9(2,3)5-4-6(7)8/h1-3H3,(H,7,8)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEATTYBFBRNEB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O2Si- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623287 | |
Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)prop-2-ynoate | |
CAS RN |
19232-22-5 | |
Record name | 3-(Trimethylsilyl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90623287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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